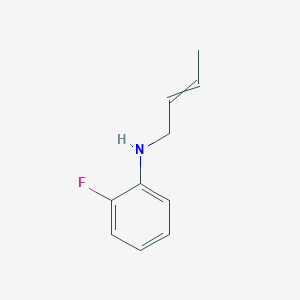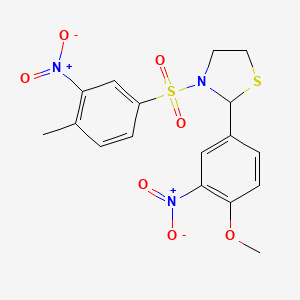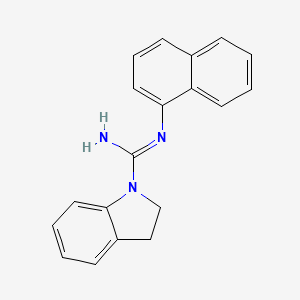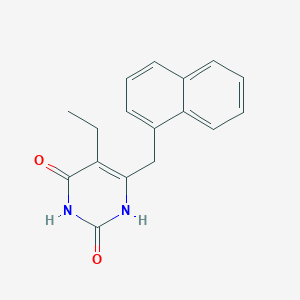
Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. This particular compound is characterized by the presence of a diphenylmethyl group, a methyl group, and a pyrrolidinyl group attached to the quinazoline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzonitrile with guanidine under heating conditions to form the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can interfere with cancer cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxalines: Another class of nitrogen-containing heterocycles with similar biological activities.
Benzimidazoles: Compounds with a benzimidazole core that exhibit a wide range of pharmacological properties.
Uniqueness
Quinazoline, 2-(diphenylmethyl)-6-methyl-4-(1-pyrrolidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenylmethyl group, in particular, enhances its lipophilicity and potential interactions with biological targets.
Eigenschaften
CAS-Nummer |
282538-21-0 |
|---|---|
Molekularformel |
C26H25N3 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
2-benzhydryl-6-methyl-4-pyrrolidin-1-ylquinazoline |
InChI |
InChI=1S/C26H25N3/c1-19-14-15-23-22(18-19)26(29-16-8-9-17-29)28-25(27-23)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-7,10-15,18,24H,8-9,16-17H2,1H3 |
InChI-Schlüssel |
LGVYRIGEYJHTJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N=C2N3CCCC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate](/img/structure/B12576004.png)

![(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol](/img/structure/B12576012.png)
![N-Hydroxy-1-[4-(propan-2-yl)phenyl]methanamine](/img/structure/B12576013.png)
![{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12576014.png)

![5-Chloro-N-[3-(hexyloxy)phenyl]-2-hydroxybenzamide](/img/structure/B12576023.png)


![6-Hydroxy-5-methyl-1,4-dipentyl-2,4-dihydro-1H-pyrrolo[3,2-b]pyridin-1-ium](/img/structure/B12576045.png)
![4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol](/img/structure/B12576046.png)



